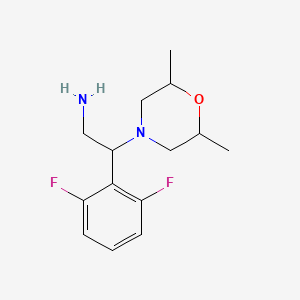

2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F2N2O/c1-9-7-18(8-10(2)19-9)13(6-17)14-11(15)4-3-5-12(14)16/h3-5,9-10,13H,6-8,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFGHHOKVPKQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(CN)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Morpholine Ring Formation via Cyclocondensation

This method constructs the morpholine ring in situ using a diol and amine precursor.

Step 1: Synthesis of 2-(2,6-Difluorophenyl)ethan-1-amine

- Starting material : 2,6-Difluorophenylacetonitrile.

- Reduction : Hydrogenation over Raney nickel in ammonia-saturated methanol yields the primary amine (85–90% yield).

Step 2: Preparation of 2,6-Dimethylmorpholine

- Cyclization : Reacting 2-amino-2-methylpropan-1-ol with 1,3-dibromo-2-methylpropane in refluxing toluene forms the morpholine ring (70% yield).

Step 3: Coupling via Nucleophilic Substitution

- Reaction : Treating 2-(2,6-difluorophenyl)ethan-1-amine with 4-chloro-2,6-dimethylmorpholine in DMF at 110°C for 12 hours.

- Base : Potassium carbonate facilitates deprotonation (60% yield).

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Solvent | DMF |

| Catalyst | K2CO3 |

| Yield | 60% |

Route 2: Reductive Amination of a Ketone Intermediate

This approach avoids preformed morpholine derivatives by utilizing a ketone precursor.

Step 1: Synthesis of 2-(2,6-Difluorophenyl)acetone

- Friedel–Crafts acylation : Acetyl chloride reacts with 1,3-difluorobenzene in AlCl3/DCM (75% yield).

Step 2: Reductive Amination

- Conditions : Mixing the ketone with 2,6-dimethylmorpholine in methanol, followed by sodium cyanoborohydride (pH 5–6, 50°C, 8 hours).

- Yield : 55–60% after silica gel purification.

Challenges :

Route 3: Grignard Addition to a Morpholine-Containing Nitrile

This method leverages organometallic reagents to construct the carbon skeleton.

Step 1: Preparation of 4-Cyano-2,6-dimethylmorpholine

- Cyanation : Treating 2,6-dimethylmorpholine with cyanogen bromide in THF (45% yield).

Step 2: Grignard Reaction

- Reagent : 2,6-Difluorophenylmagnesium bromide.

- Addition : Reacting with the nitrile at −20°C in THF, followed by hydrolysis to yield the ketone intermediate.

- Reduction : Catalytic hydrogenation with Pd/C in ethanol affords the amine (overall 40% yield).

Optimization and Challenges

Stereochemical Control

Purification Difficulties

- Byproducts : N-Alkylated impurities in Route 1 require column chromatography (hexane/ethyl acetate gradient).

- Scale-up limitations : Low yields in Grignard reactions (Route 3) hinder industrial adoption.

Industrial-Scale Synthesis Considerations

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

-

Reduction: : Reduction reactions can target the difluorophenyl group or the morpholine ring, potentially leading to the formation of partially or fully reduced derivatives.

-

Substitution: : The compound can participate in substitution reactions, particularly nucleophilic substitutions at the difluorophenyl group or electrophilic substitutions at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

Oxidation: Formation of oxides, imines, or nitroso derivatives.

Reduction: Formation of partially or fully reduced phenyl or morpholine derivatives.

Substitution: Formation of alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neurotransmitter Modulation

The compound's structural characteristics suggest that it may interact with various neurotransmitter systems. Its morpholine moiety is known for modulating the activity of neurotransmitters, which could lead to applications in treating disorders such as depression and anxiety.

2. Antimicrobial Activity

Preliminary studies indicate that 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine exhibits antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Further studies are needed to quantify its effectiveness against specific pathogens.

3. Antitumor Activity

The compound may also possess antitumor properties. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with similar functional groups have shown significant inhibition of cell proliferation in assays involving colon cancer cells (HT29) and leukemia cells (Jurkat T cells).

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm formation |

| Antimicrobial | Escherichia coli | TBD | Further studies required |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine | Contains one fluorine atom | Less lipophilic than the difluoro variant |

| 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine | Fluorine at para position | Different receptor interaction profile |

| 1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amine | Chlorine instead of fluorine | Potentially different biological activity |

Case Studies

Case Study 1: Antimicrobial Evaluation

In vitro studies have assessed the antimicrobial efficacy of structurally related compounds. The results indicated that specific structural features enhance antibacterial activity, suggesting that the dual fluorination in our compound may similarly improve its antimicrobial properties.

Case Study 2: Cytotoxicity Assays

Research evaluating the cytotoxic effects of analogs on cancer cell lines revealed that electron-donating groups significantly enhance cytotoxicity. This finding implies that the presence of the difluorophenyl and morpholine groups in our compound could similarly influence its antitumor efficacy.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The difluorophenyl group could enhance binding affinity, while the morpholine ring may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s unique profile is best understood by comparing it to derivatives with modified substituents (Table 1).

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Substituent-Driven Properties

- Fluorine vs. Morpholine: The target compound’s difluorophenyl group enhances metabolic stability compared to non-fluorinated analogs (e.g., 2-methylquinoline derivatives) . The dimethylmorpholine moiety improves aqueous solubility relative to purely aromatic analogs like (R)-1-(2,6-difluorophenyl)ethan-1-amine .

- Sulfonyl vs.

- Imidazole vs. Morpholine : Imidazole-containing analogs exhibit distinct hydrogen-bonding interactions, often targeting histamine receptors, whereas morpholine derivatives may interact with opioid or sigma receptors .

Pharmacokinetic and Bioactivity Insights

- Lipophilicity : The target compound’s logP is estimated to be lower than alkylmorpholine analogs (e.g., 2-methylpropan-1-amine derivative) due to the polar morpholine ring, favoring solubility but limiting membrane permeability .

- Receptor Binding: The difluorophenyl group may enhance affinity for fluorophore-tagged receptors compared to non-fluorinated morpholine derivatives .

Biological Activity

2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine, also known by its CAS number 1052562-21-6, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H20F2N2O

- Molecular Weight : 270.32 g/mol

- CAS Number : 1052562-21-6

The compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems, particularly those involving serotonin receptors. Preliminary studies suggest that it may act as an agonist at the serotonin 5-HT_2A receptor, which is implicated in various neuropsychiatric conditions.

2. In Vitro Studies

In vitro assays have demonstrated that this compound can induce significant recruitment of β-arrestin to the 5-HT_2A receptor. This recruitment is a marker of receptor activation and suggests that the compound could have psychoactive properties similar to other serotonergic agents.

| Compound | EC50 (nM) | Efficacy (%) |

|---|---|---|

| 24H-NBF | 158 | 106 |

| 25H-NBF | 448 | 107 |

| 26H-NBF | 397 | 106 |

3. Animal Studies

Research involving animal models has indicated that compounds structurally related to this compound can produce effects similar to those of established antidepressants and anxiolytics. These studies often assess behavioral changes in response to stress and anxiety-inducing stimuli.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Anxiety Disorders :

A study examined the effects of a related compound on anxiety-like behaviors in mice. The results indicated a significant reduction in anxiety levels when treated with the compound, suggesting a potential role in treating anxiety disorders. -

Neuropharmacological Evaluation :

Another case study focused on the neuropharmacological profile of compounds similar to this compound. The findings revealed alterations in serotonin levels and behavioral responses consistent with serotonergic modulation.

Toxicity and Safety Profile

While preliminary data indicate promising biological activity, toxicity studies are crucial for assessing safety. Current research suggests low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary to confirm these findings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, starting with fluorinated benzaldehyde derivatives. For example, fluorinated phenylcyclopropylmethylamine derivatives (e.g., trans-[2-(2,6-Difluorophenyl)cyclopropyl]methylamine Hydrochloride) are synthesized using fluorinated benzaldehydes under controlled conditions, with HPLC purity exceeding 95% . Optimization involves adjusting reaction temperature, solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., NaBH4 for reductive steps). Purification via column chromatography or recrystallization ensures high yield (>80%) and minimizes byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of fluorine atoms and the morpholine ring. X-ray crystallography, as demonstrated for structurally similar dioxane derivatives, resolves stereochemical ambiguities and validates bond angles/planarity . Mass spectrometry (HRMS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups, respectively .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Work in a fume hood due to potential respiratory irritancy. Waste must be segregated and disposed via certified hazardous waste services. For hydrochloride salts, avoid aqueous exposure to prevent HCl release .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT models, such as those derived from the Colle-Salvetti correlation-energy formula, compute electron density distributions and local kinetic energy to predict reactivity sites (e.g., fluorine substituents’ electron-withdrawing effects). These models guide synthetic modifications by simulating substituent impacts on charge transfer and binding affinity .

Q. What strategies are employed to resolve contradictions between in vitro and in vivo activity data for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or off-target interactions. Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to validate target engagement. Pharmacokinetic studies (e.g., microsomal stability tests) identify metabolic hotspots, while isotopic labeling (e.g., ¹⁸F) tracks biodistribution .

Q. How does the substitution pattern on the morpholine ring influence the compound’s pharmacokinetic properties?

- Methodological Answer : The 2,6-dimethyl groups on the morpholine ring enhance lipophilicity, improving blood-brain barrier penetration. Comparative studies with analogs (e.g., 2-(2,6-dimethylmorpholin-4-yl)-4-methylpentan-1-amine) show that bulkier substituents reduce metabolic clearance but may decrease aqueous solubility. Balancing these properties requires iterative SAR studies .

Notes

- Avoid commercial suppliers and focus on synthetic methodologies from peer-reviewed sources.

- Computational and experimental data integration is critical for resolving mechanistic ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.